molecular formula C18H19N3O2S2 B2673345 N-((4-cyclohexylthiazol-2-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide CAS No. 2034541-67-6

N-((4-cyclohexylthiazol-2-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide

Cat. No.: B2673345
CAS No.: 2034541-67-6
M. Wt: 373.49
InChI Key: YNRXNBVJLQITCT-UHFFFAOYSA-N
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Description

N-((4-cyclohexylthiazol-2-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-cyclohexylthiazol-2-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole and isoxazole rings, followed by their functionalization and coupling to form the final compound. Common reagents and conditions include:

    Thiazole formation: Cyclohexylamine and α-haloketones under acidic or basic conditions.

    Isoxazole formation: 1,3-dipolar cycloaddition reactions involving nitrile oxides and alkynes.

    Coupling reactions: Use of coupling agents like EDCI or DCC in the presence of catalysts.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-((4-cyclohexylthiazol-2-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of thiophene to sulfoxides or sulfones using oxidizing agents like m-CPBA.

    Reduction: Reduction of the isoxazole ring using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic or nucleophilic substitution reactions on the thiazole or thiophene rings.

Common Reagents and Conditions

    Oxidizing agents: m-CPBA, hydrogen peroxide.

    Reducing agents: LiAlH4, sodium borohydride (NaBH4).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((4-cyclohexylthiazol-2-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-phenylthiazol-2-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide
  • N-((4-methylthiazol-2-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide

Uniqueness

N-((4-cyclohexylthiazol-2-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is unique due to the presence of the cyclohexyl group, which may impart distinct steric and electronic properties compared to its analogs

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

IUPAC Name

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S2/c22-18(13-9-15(23-21-13)16-7-4-8-24-16)19-10-17-20-14(11-25-17)12-5-2-1-3-6-12/h4,7-9,11-12H,1-3,5-6,10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRXNBVJLQITCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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